molecular formula C19H21N3O4S B5394863 ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate

ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate

Cat. No. B5394863
M. Wt: 387.5 g/mol
InChI Key: GBFMWMQIBVBFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate, also known as TAPI-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of tumor necrosis factor-alpha converting enzyme (TACE), which is a key enzyme involved in the processing of pro-inflammatory cytokines.

Mechanism of Action

Ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate exerts its inhibitory effect on TACE by binding to the active site of the enzyme and preventing the processing of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha). By inhibiting TACE, ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate reduces the production of pro-inflammatory cytokines and prevents the activation of downstream signaling pathways that contribute to inflammation and disease progression.
Biochemical and Physiological Effects
ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. In addition, ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha, interleukin-6 (IL-6), and interleukin-1 beta (IL-1beta), and prevent the activation of downstream signaling pathways that contribute to inflammation and disease progression.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate is its specificity for TACE, which allows for targeted inhibition of this enzyme without affecting other proteases. In addition, ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for therapeutic development. However, one limitation of ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate is its relatively low potency compared to other TACE inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate, including the development of more potent analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the use of ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate in combination with other drugs or therapies may enhance its effectiveness and provide new treatment options for patients. Overall, the study of ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate has the potential to lead to the development of new and effective treatments for a wide range of diseases.

Synthesis Methods

Ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One of the most commonly used methods involves the reaction of 4-(2-aminoethyl)piperazine with 2-(2-thienyl)acetyl chloride, followed by the addition of ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate and 2-aminobenzoyl chloride. The resulting product is then purified using column chromatography to obtain ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate in high purity.

Scientific Research Applications

Ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, rheumatoid arthritis, and multiple sclerosis. In cancer, ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate has been shown to inhibit the growth and invasion of various cancer cell lines, including breast, lung, and prostate cancer cells. In rheumatoid arthritis, ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate has been shown to reduce the production of pro-inflammatory cytokines and prevent joint destruction in animal models. In multiple sclerosis, ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate has been shown to reduce the severity of the disease and prevent the development of autoimmune encephalomyelitis in animal models.

properties

IUPAC Name

ethyl 4-[2-(thiophene-2-carbonylamino)benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-2-26-19(25)22-11-9-21(10-12-22)18(24)14-6-3-4-7-15(14)20-17(23)16-8-5-13-27-16/h3-8,13H,2,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFMWMQIBVBFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.